![molecular formula C10H13NO4 B6257859 tert-butyl N-(2-formylfuran-3-yl)carbamate CAS No. 889088-96-4](/img/no-structure.png)
tert-butyl N-(2-formylfuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
TFC is formed by the reaction of furan-3-carboxylic acid with tert-butyl isocyanate. There are several methods for the synthesis of carbamates, such as the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst .Molecular Structure Analysis
The molecular structure of TFC consists of a carbamate group attached to a tert-butyl group and a 2-formylfuran group. The molecular formula is C12H15NO4.Chemical Reactions Analysis
The chemical reactions involved in the formation of TFC include the reaction of furan-3-carboxylic acid with tert-butyl isocyanate. Other reactions that can produce carbamates include the reaction of amines with carbon dioxide and halides .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-formylfuran-3-yl)carbamate involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 2-formylfuran in the presence of a dehydrating agent.", "Starting Materials": [ "tert-butyl N-(2-hydroxyethyl)carbamate", "2-formylfuran", "Dehydrating agent (e.g. phosphorus oxychloride, thionyl chloride)" ], "Reaction": [ "Add the dehydrating agent to a solution of tert-butyl N-(2-hydroxyethyl)carbamate in a suitable solvent (e.g. dichloromethane) at a low temperature (e.g. 0-5°C).", "Slowly add 2-formylfuran to the reaction mixture while maintaining the low temperature.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization to obtain tert-butyl N-(2-formylfuran-3-yl)carbamate as a white solid." ] } | |
CAS RN |
889088-96-4 |
Product Name |
tert-butyl N-(2-formylfuran-3-yl)carbamate |
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.